![molecular formula C37H48ClN3O5Si B12370015 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

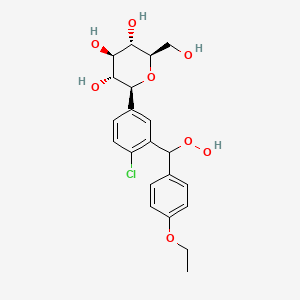

4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

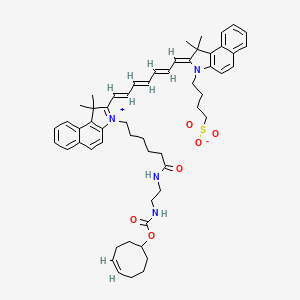

SiR-Halo is a silicon-based rhodamine derivative fluorescent probe that enables multicolor imaging of proteins in live cells. This compound is particularly advantageous for in vivo imaging due to its high tissue permeability, low autofluorescence, and suitability for multicolor imaging . SiR-Halo is widely used in super-resolution microscopy and other advanced imaging techniques .

Méthodes De Préparation

SiR-Halo is synthesized through the nucleophilic addition of metalated aryl species to Si-xanthone . The preparation involves several steps, including the formation of the silicon-rhodamine core and the attachment of the HaloTag ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity . Industrial production methods for SiR-Halo are similar to laboratory synthesis but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

SiR-Halo undergoes various chemical reactions, including:

Oxidation: SiR-Halo can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can modify the electronic structure of SiR-Halo, affecting its photophysical characteristics.

Substitution: Substitution reactions, particularly with HaloTag ligands, are crucial for its application in bioimaging.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically different derivatives of SiR-Halo with altered fluorescence properties .

Applications De Recherche Scientifique

SiR-Halo has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and visualize molecular interactions.

Industry: Applied in the development of new diagnostic tools and imaging technologies.

Mécanisme D'action

SiR-Halo exerts its effects through its unique fluorescence properties. The compound binds to HaloTag fusion proteins, which shifts the equilibrium between its fluorescent and nonfluorescent forms. This binding increases the fluorescence intensity, allowing for high-resolution imaging . The molecular targets of SiR-Halo are primarily HaloTag fusion proteins, and the pathways involved include the dynamic equilibrium between the fluorescent zwitterion and the nonfluorescent spirocyclic form .

Comparaison Avec Des Composés Similaires

SiR-Halo is compared with other similar compounds such as SiR-SNAP and SiR-CLIP. These compounds also enable multicolor imaging but differ in their specific binding targets and fluorescence properties . SiR-Halo is unique in its ability to provide high tissue permeability and low autofluorescence, making it particularly suitable for in vivo imaging . Other similar compounds include:

SiR-SNAP: Binds to SNAP-tag fusion proteins and is used in similar imaging applications.

SiR-CLIP: Binds to CLIP-tag fusion proteins and offers different fluorescence properties.

SiR-Halo stands out due to its high photostability and suitability for multicolor imaging, making it a valuable tool in advanced bioimaging techniques .

Propriétés

Formule moléculaire |

C37H48ClN3O5Si |

|---|---|

Poids moléculaire |

678.3 g/mol |

Nom IUPAC |

4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |

InChI |

InChI=1S/C37H48ClN3O5Si/c1-40(2)27-12-15-30-33(24-27)47(5,6)34-25-28(41(3)4)13-16-31(34)35(30)32-23-26(11-14-29(32)37(43)44)36(42)39-18-20-46-22-21-45-19-10-8-7-9-17-38/h11-16,23-25H,7-10,17-22H2,1-6H3,(H-,39,42,43,44) |

Clé InChI |

ASOJOMUYYWXELF-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)

![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)